Ganoderic acid Z

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ganoderic acid Z is primarily obtained through the cultivation of Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, which uses acetyl-coenzyme A as an initial substrate. This pathway leads to the formation of isopentenyl-diphosphate and its isomer dimethylallyl diphosphate, which further condense to form triterpenes .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum using various bioengineering techniques. Liquid fermentation is a common method, where the fungus is grown in a nutrient-rich liquid medium. The process includes plate culture, primary shake flask culture, and fermentor preparation. Optimization of carbon and nitrogen sources is crucial for maximizing biomass and substrate utilization .

Analyse Chemischer Reaktionen

Types of Reactions: Ganoderic acid Z undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce ketones and aldehydes to alcohols.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Ganoderic acids (GAs) are a group of triterpenoids found in Ganoderma lucidum, a medicinal mushroom used in Eastern countries for over 1000 years . These bioactive components have garnered attention for their various pharmacological properties, including antitumor, antioxidant, immunomodulatory, and liver-protective effects . Ganoderic acid Z, in particular, has demonstrated cytotoxic activity against liver cancer cells .

Biological Activities of Ganoderic Acids

Ganoderic acids exhibit a wide range of physiological functions, including anti-cancer, anti-inflammatory, radiation protection, anti-aging, and antimicrobial activities . They also show promise in liver protection, neuroprotection, and bone protection .

- Anti-cancer Properties Ganoderic acids T, V, W, X, Y, and Z have shown cytotoxic activity against liver cancer cells in vitro . Ganoderic acid DM has demonstrated antitumor efficacy against MCF-7 breast cancer cells, causing cell cycle arrest and inducing apoptosis . It has also shown effectiveness in prostate cancer by inhibiting 5α-reductase activity and binding to the androgen receptor .

- Liver Protection Ganoderic acids can protect against liver injury and intestinal microbial disorder in mice with excessive alcohol intake . They can also ameliorate alcohol-induced oxidative stress in the liver .

- Other Activities Ganoderic acids also exhibit immunomodulatory, anti-radiation, anti-aging, anti-microbial, anti-parasitic, neuroprotective, bone protective, cardioprotective, anti-platelet, and anti-diabetes activities .

This compound

this compound, specifically, has demonstrated cytotoxic activity in vitro against liver cancer . Although the search results do not provide comprehensive data tables or well-documented case studies specifically for this compound, the broader research on ganoderic acids suggests its potential in cancer therapy . Further research may explore its specific mechanisms and applications in more detail.

Production of Ganoderic Acids

Traditional methods of obtaining ganoderic acids rely on mushroom farming . However, synthetic biology offers an alternative strategy to produce these compounds . Researchers have engineered baker's yeast for the bioproduction of ganoderic acids, achieving higher yields than those from farmed mushrooms . This development paves the way for advanced strain engineering and the production of ganoderic acids in sufficient quantities for clinical research and industrial production .

Wirkmechanismus

Ganoderic acid Z exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes involved in the mevalonate pathway, leading to the production of bioactive triterpenoids. Additionally, it influences various signaling molecules such as reactive oxygen species, calcium ions, and nitric oxide, which play crucial roles in cellular processes. The compound’s anti-tumor activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways .

Vergleich Mit ähnlichen Verbindungen

Ganoderic acid Z is unique among ganoderic acids due to its specific chemical structure and biological activities. Similar compounds include:

Ganoderic acid A: Known for its hepatoprotective and anti-tumor effects.

Ganoderic acid B: Exhibits anti-inflammatory and antioxidant properties.

Lucidenic acids: Another group of triterpenoids found in Ganoderma species, known for their anti-cancer and neuroprotective activities.

This compound stands out due to its distinct pharmacological profile and potential therapeutic applications, making it a valuable compound for further research and development.

Biologische Aktivität

Ganoderic acid Z (GA-Z) is a notable triterpenoid derived from the medicinal mushroom Ganoderma lucidum. This compound is part of a broader class of ganoderic acids, which have been extensively studied for their diverse biological activities. This article synthesizes findings from various research studies, focusing on the biological activity of GA-Z, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

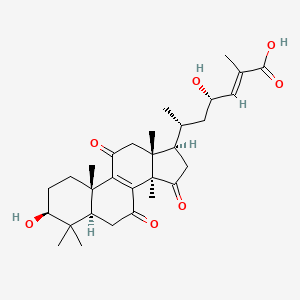

This compound is characterized by its unique lanostane structure, which is common among triterpenoids. The specific arrangement of functional groups in GA-Z contributes to its bioactivity. Studies utilizing NMR spectroscopy have elucidated its chemical structure, confirming its classification as a lanostanoid .

1. Antitumor Activity

GA-Z has demonstrated significant antitumor properties across various cancer cell lines. Research indicates that it inhibits cell proliferation and induces apoptosis in cancer cells through several mechanisms:

- Cytotoxicity : In vitro studies have shown that GA-Z exhibits cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound disrupts the cell cycle and induces apoptosis by modulating key apoptotic proteins such as BAX and Bcl-2 .

- Mechanism of Action : The antitumor activity is believed to be mediated through the inhibition of HMG-CoA reductase, a crucial enzyme in cholesterol biosynthesis that is often upregulated in cancer cells .

2. Hepatoprotective Effects

GA-Z has been investigated for its protective effects against liver injury, particularly in models of alcohol-induced liver damage:

- Liver Injury Model : In studies involving mice subjected to alcohol exposure, GA-Z supplementation significantly reduced liver index and serum markers of liver damage (AST and ALT). It also enhanced antioxidant enzyme levels and modulated intestinal microbiota composition, suggesting a multifaceted approach to liver protection .

- Metabolomic Profiling : Metabolomic analyses revealed that GA-Z influences pathways related to lipid metabolism and oxidative stress, further supporting its role in hepatoprotection .

3. Anti-inflammatory Properties

GA-Z exhibits anti-inflammatory effects, which are crucial for mitigating chronic inflammatory diseases:

- Microglial Activation : In vitro studies have shown that GA-Z can inhibit the activation of BV2 microglial cells, reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is linked to the modulation of the NF-κB signaling pathway .

- Neuroprotective Effects : The anti-inflammatory properties also extend to neuroprotection, where GA-Z has been shown to ameliorate inflammation-related neurodegeneration in models of Alzheimer's disease by regulating microglial polarization .

Table 1: Summary of Biological Activities of this compound

Eigenschaften

IUPAC Name |

(E,4S,6R)-4-hydroxy-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21-22,31,34H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,22+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJBNEAPLDQWLQ-AVCLMWMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001151654 | |

| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294674-09-2 | |

| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=294674-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β,23S,24E)-3,23-Dihydroxy-7,11,15-trioxolanosta-8,24-dien-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001151654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Ganoderic Acid Z compare to other similar compounds, and how does this impact its activity?

A2: this compound is structurally similar to Methyl Ganoderic Acid DM, another triterpenoid found in Ganoderma lucidum. Methyl Ganoderic Acid DM demonstrates potent inhibitory effects on osteoclastogenesis, a process crucial in bone resorption []. While Ganoderic Acid DM also inhibits osteoclastogenesis, a key structural difference – the presence of a methyl ester at C-26 in Methyl Ganoderic Acid DM – appears to enhance this inhibitory activity compared to this compound []. This suggests that specific structural features within this class of compounds can significantly influence their biological activity and potency.

Q2: What are the primary sources of this compound?

A3: this compound has been primarily isolated from the fruiting body of the Ganoderma lucidum mushroom [], a fungus traditionally used in East Asian medicine. Interestingly, it has also been found in Ganoderma theaecolum [], another species of the Ganoderma genus, highlighting the potential diversity of bioactive compounds within this fungal genus.

Q3: What analytical techniques are commonly employed for the isolation and characterization of this compound?

A4: Researchers utilize various techniques for isolating and characterizing this compound. Initial extraction often involves solvents like ethanol, followed by purification steps such as preparative HPLC and column chromatography employing silica gel and ODS (octadecylsilyl silica gel) []. Structural elucidation relies heavily on spectroscopic data analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.